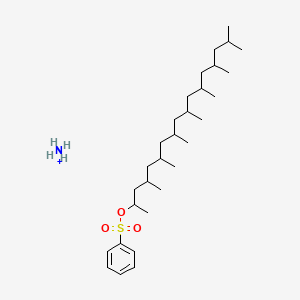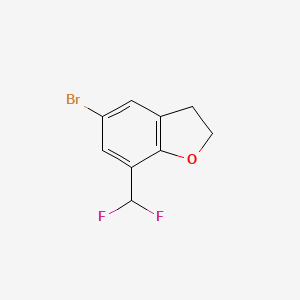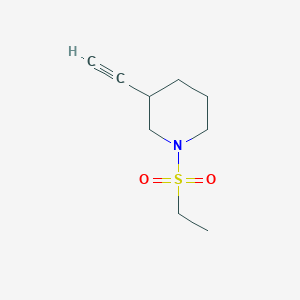
SulfoCy7Carboxylicacids(methyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SulfoCy7Carboxylicacids(methyl) is a water-soluble, unactivated near-infrared (NIR) dye with high hydrophilicity, aqueous solubility, improved quantum yield in the NIR range, and a very high molar extinction coefficient . This compound is primarily used as a fluorescent marker in the NIR range for various research purposes .
準備方法
Synthetic Routes and Reaction Conditions
SulfoCy7Carboxylicacids(methyl) can be synthesized through several methods, including the oxidation of substituted alkylbenzenes with potassium permanganate (KMnO₄), the oxidation of primary alcohols or aldehydes, and the hydrolysis of nitriles . Another method involves the carboxylation of Grignard reagents by reacting them with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give a carboxylic acid .
Industrial Production Methods
Industrial production of SulfoCy7Carboxylicacids(methyl) typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
SulfoCy7Carboxylicacids(methyl) undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents like KMnO₄.
Reduction: Reduction of carboxylic acids to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: KMnO₄, Dess-Martin periodinane, alkaline KMnO₄.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Esters, amides, acid chlorides, and anhydrides.
科学的研究の応用
SulfoCy7Carboxylicacids(methyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in NIR spectroscopy and imaging.
Biology: Employed in cellular and molecular imaging to track biological processes and interactions.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its high sensitivity and specificity in the NIR range.
作用機序
The mechanism of action of SulfoCy7Carboxylicacids(methyl) involves its ability to absorb and emit light in the NIR range. This property is due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways. The compound’s high molar extinction coefficient and quantum yield enhance its effectiveness as a fluorescent marker .
類似化合物との比較
SulfoCy7Carboxylicacids(methyl) can be compared with other similar compounds, such as:
Cy5Carboxylicacids: Another NIR dye with similar applications but different spectral properties.
Cy3Carboxylicacids: A dye with lower wavelength absorption and emission compared to SulfoCy7Carboxylicacids(methyl).
IRDye800CW: A commercially available NIR dye with comparable properties but different chemical structure.
SulfoCy7Carboxylicacids(methyl) stands out due to its improved quantum yield, high molar extinction coefficient, and excellent aqueous solubility, making it a preferred choice for various research applications .
特性
分子式 |
C34H40N2O8S2 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
2-[(1E,3E,5E,7E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |
InChIキー |
BUJQQICVGXKLAD-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)






![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)



![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
